molecular formula C10H11FN2 B1407211 N-[(5-Fluoro-1H-indol-3-yl)methyl]-N-methylamine CAS No. 1368942-33-9

N-[(5-Fluoro-1H-indol-3-yl)methyl]-N-methylamine

Cat. No.: B1407211
CAS No.: 1368942-33-9
M. Wt: 178.21 g/mol
InChI Key: HENQNXDSAFLWPN-UHFFFAOYSA-N
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Description

N-[(5-Fluoro-1H-indol-3-yl)methyl]-N-methylamine is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. The compound features a fluorine atom at the 5-position of the indole ring, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Fluoro-1H-indol-3-yl)methyl]-N-methylamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-fluoroindole.

    Alkylation: The 5-fluoroindole undergoes alkylation with formaldehyde and a secondary amine, such as N-methylamine, under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(5-Fluoro-1H-indol-3-yl)methyl]-N-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and properties.

Scientific Research Applications

N-[(5-Fluoro-1H-indol-3-yl)methyl]-N-methylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(5-Fluoro-1H-indol-3-yl)methyl]-N-methylamine involves its interaction with specific molecular targets and pathways. The fluorine atom at the 5-position of the indole ring can enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroindole: A precursor in the synthesis of N-[(5-Fluoro-1H-indol-3-yl)methyl]-N-methylamine.

    N-Methylindole: Lacks the fluorine atom but shares similar structural features.

    5-Fluoro-2-methylindole: Another fluorinated indole derivative with different substitution patterns.

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a methylamine group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

1-(5-fluoro-1H-indol-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2/c1-12-5-7-6-13-10-3-2-8(11)4-9(7)10/h2-4,6,12-13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENQNXDSAFLWPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CNC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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